molecular formula C21H22ClN3O2S B2866645 N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride CAS No. 1049758-96-4

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride

Cat. No.: B2866645
CAS No.: 1049758-96-4
M. Wt: 415.94
InChI Key: IPVXFLIRQLXVAC-UHFFFAOYSA-N
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Description

“N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride” is a complex organic compound. It contains a total of 62 bonds, including 33 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 1 double bond, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 1 nine-membered ring .


Synthesis Analysis

The compound is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides as antithrombotic drugs . It can also be used as a reagent for the synthesis of diamide derivatives (FXa inhibitors) .


Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple rings and bonds. It includes a thiazolo[5,4-c]pyridine core, which is a bicyclic system containing a thiazole ring fused with a pyridine ring .


Chemical Reactions Analysis

The compound is used in the synthesis of various derivatives. For example, it can be used to synthesize N-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides . These derivatives have been studied for their antithrombotic properties .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current search results.

Scientific Research Applications

Anticancer Activities

Studies have demonstrated that derivatives of thiazolo[5,4-c]pyridin and related structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized through reactions involving pyrrolidinyl-quinazolinones and benzothiazole derivatives have shown considerable cytotoxicity towards human monocytic leukemia cells, mouse monocytic leukemia cells, human hepatoma cells, and human lung carcinoma cells (Hour et al., 2007). Such findings suggest that N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride could be explored for its anticancer properties.

Antimicrobial and Antifungal Activities

Research on new pyridine derivatives, including those with thiazolo and benzothiazole cores, has indicated variable and modest antimicrobial activity against strains of bacteria and fungi (Patel et al., 2011). This suggests the potential for investigating this compound as an antimicrobial agent.

Pharmacological Evaluation

Compounds featuring 4-thiazolidinone derivatives have been designed, synthesized, and evaluated for their pharmacological effects, showing considerable anticonvulsant activity in addition to sedative-hypnotic effects without impairing learning and memory (Faizi et al., 2017). These studies underline the therapeutic potential of thiazolo[5,4-c]pyridin derivatives in developing new pharmacological agents.

Mechanism of Action

Target of Action

Similar compounds have been used as reagents for the synthesis of anti-thrombotic drugs . This suggests that the compound may interact with targets involved in blood coagulation.

Mode of Action

Based on its potential use in the synthesis of anti-thrombotic drugs , it can be inferred that it may inhibit enzymes or proteins involved in the blood coagulation process, thereby preventing the formation of blood clots.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S.ClH/c1-26-17-9-7-16(8-10-17)20(25)23-21-22-18-11-12-24(14-19(18)27-21)13-15-5-3-2-4-6-15;/h2-10H,11-14H2,1H3,(H,22,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVXFLIRQLXVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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